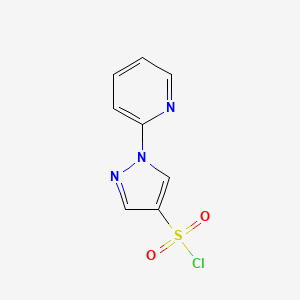

1-(pyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride

Description

BenchChem offers high-quality 1-(pyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(pyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-pyridin-2-ylpyrazole-4-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3O2S/c9-15(13,14)7-5-11-12(6-7)8-3-1-2-4-10-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNQAPNLDWVCFDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)N2C=C(C=N2)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-(pyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride CAS number search

This technical guide details the properties, synthesis, and applications of 1-(pyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride , a specialized heterocyclic building block used in medicinal chemistry.

Compound Identification & Core Properties[1][2][3]

This compound serves as a critical electrophilic scaffold for introducing the 1-(pyridin-2-yl)pyrazole-4-sulfonyl moiety into biologically active molecules. It is widely utilized in the synthesis of sulfonamide-based inhibitors for kinases and G-protein coupled receptors (GPCRs).

Identity Data

| Parameter | Detail |

| CAS Registry Number | 1097223-12-5 |

| IUPAC Name | 1-(pyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride |

| Synonyms | 2-(4-chlorosulfonyl-1H-pyrazol-1-yl)pyridine; 1-(2-pyridyl)pyrazole-4-sulfonyl chloride |

| Molecular Formula | C₈H₆ClN₃O₂S |

| SMILES | ClS(=O)(=O)c1cn(nc1)c2ccccn2 |

| Molecular Weight | 243.67 g/mol |

| Appearance | Off-white to pale yellow solid |

Electronic & Structural Analysis

The molecule features two distinct aromatic systems linked by a C-N bond:

-

Electron-Deficient Pyridine Ring: The 2-pyridyl substituent at the N1 position of the pyrazole withdraws electron density via the inductive effect (-I) and resonance, decreasing the basicity of the pyrazole nitrogens.

-

Electrophilic Sulfonyl Center: The sulfonyl chloride group at C4 is highly activated for nucleophilic attack due to the electron-withdrawing nature of the heteroaryl core.

Synthetic Pathways

The synthesis of 1097223-12-5 typically proceeds through a two-stage workflow: the construction of the N-heteroaryl pyrazole core followed by electrophilic chlorosulfonation.

Stage 1: Core Assembly (Ullmann Coupling or Cyclization)

The 1-(pyridin-2-yl)pyrazole core is synthesized via one of two primary routes:

-

Route A (Condensation): Reaction of 2-hydrazinopyridine with 1,1,3,3-tetramethoxypropane (malonaldehyde equivalent) in acidic media (e.g., EtOH/HCl).

-

Route B (C-N Coupling): Copper-catalyzed Ullmann coupling of 1H-pyrazole with 2-bromopyridine .

Stage 2: Chlorosulfonation

The functionalization at the C4 position is achieved using neat chlorosulfonic acid. This step requires strict temperature control to prevent decomposition of the pyridine ring.

Protocol:

-

Reagents: 1-(pyridin-2-yl)-1H-pyrazole (1.0 eq), Chlorosulfonic acid (

, 5-10 eq). -

Procedure: The pyrazole substrate is added portion-wise to chilled (

) chlorosulfonic acid. The mixture is heated to -

Quenching: The reaction mixture is cooled and poured slowly onto crushed ice to precipitate the sulfonyl chloride.

-

Workup: Filtration or extraction with dichloromethane (DCM).

Synthesis Workflow Diagram

Figure 1: Synthetic route from hydrazine precursor to final sulfonyl chloride.

Reactivity & Applications in Drug Discovery

This compound is a "privileged structure" building block. The resulting sulfonamides exhibit enhanced solubility and metabolic stability compared to phenyl-sulfonamide analogs due to the polarity of the pyridine ring.

Key Reactions

The sulfonyl chloride moiety reacts with nucleophiles to form stable derivatives:

-

Aminolysis (Primary Application): Reacts with primary/secondary amines to form sulfonamides .

-

Conditions: Amine (1.1 eq), Pyridine or TEA (base), DCM/THF,

.

-

-

Hydrolysis: Reacts with water/base to form the corresponding sulfonic acid .

-

Esterification: Reacts with alcohols to form sulfonate esters .

Mechanistic Logic: Sulfonamide Formation

The reaction follows an addition-elimination mechanism (

Figure 2: Mechanism of sulfonamide formation from sulfonyl chloride.

Handling & Safety Protocols

Sulfonyl chlorides are corrosive and moisture-sensitive.[1] Improper handling can lead to the release of HCl gas and degradation of the reagent.

| Hazard Class | Risk Description | Mitigation Strategy |

| Corrosivity | Causes severe skin burns and eye damage (Category 1B). | Wear nitrile gloves, safety goggles, and lab coat. Handle in a fume hood. |

| Moisture Sensitivity | Reacts violently with water to release HCl gas. | Store under inert atmosphere ( |

| Inhalation Toxicity | Destructive to mucous membranes. | Avoid dust formation. Use local exhaust ventilation. |

Storage Recommendation: Keep the container tightly closed in a dry, well-ventilated place. Store refrigerated (

References

-

PubChemLite. (2025).[2] 1-(pyridin-2-yl)-1h-pyrazole-4-sulfonyl chloride (Compound).[3][4][5][6] National Center for Biotechnology Information. Link

-

MySkinRecipes/Chemical Vendors. (2025). Product Specification: 1-(Pyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride (CAS 1097223-12-5).[4][6]Link

-

Alchimica. (2025). Catalog Entry: 1-(Pyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride.[3][4][6][7]Link

- Kamal, A., et al. (2015). Synthesis and biological evaluation of pyrazole-sulfonamide derivatives. (General reference for pyrazole-sulfonyl chloride synthesis logic). Bioorganic & Medicinal Chemistry Letters.

Sources

- 1. CAS 288148-34-5: 1H-pyrazole-4-sulfonyl chloride [cymitquimica.com]

- 2. Pyridine-2-sulfonyl Chloride | C5H4ClNO2S | CID 3787675 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (Sulfonyl Chlorides) | BLDpharm [bldpharm.com]

- 4. 1-(Pyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride (1 x 100 mg) | Alchimica [shop.alchimica.cz]

- 5. parchem.com [parchem.com]

- 6. 1-(Pyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride [myskinrecipes.com]

- 7. PubChemLite - 1-(pyridin-2-yl)-1h-pyrazole-4-sulfonyl chloride (C8H6ClN3O2S) [pubchemlite.lcsb.uni.lu]

Methodological & Application

Application Note: Regioselective Chlorosulfonation of 1-(pyridin-2-yl)pyrazole

Executive Summary

This application note details the optimized protocol for the regioselective chlorosulfonation of 1-(pyridin-2-yl)pyrazole. This scaffold is a critical intermediate in the synthesis of COX-2 inhibitors, kinase inhibitors, and agrochemicals.

The procedure utilizes chlorosulfonic acid (

Key Chemical Principles

-

Regioselectivity: The reaction relies on the electronic disparity between the two rings. The pyrazole ring is electron-rich (

-excessive), specifically at the C4 position .[1] Conversely, the pyridine ring is electron-deficient ( -

Safety Criticality: Chlorosulfonic acid reacts violently with water. Strict moisture control and exotherm management are required.

Reaction Scheme & Mechanism

The following diagram illustrates the reaction pathway, highlighting the regioselective attack at the C4 position and the role of thionyl chloride.

Figure 1: Reaction scheme illustrating the stepwise conversion and regiochemical rationale.

Detailed Protocol

Materials & Equipment

-

Reagents:

-

1-(pyridin-2-yl)pyrazole (1.0 equiv)

-

Chlorosulfonic acid (5.0 – 8.0 equiv) [Excess serves as solvent]

-

Thionyl chloride (1.5 equiv)

-

Dichloromethane (DCM) or Chloroform (

) [Optional co-solvent for workup]

-

-

Equipment:

-

Three-neck round-bottom flask (dried).

-

Pressure-equalizing addition funnel.

-

Reflux condenser with a gas scrubber (trap for

and -

Ice/Salt bath (

to

-

Step-by-Step Procedure

Phase 1: Addition (Exotherm Control)

-

Setup: Equip the flask with a magnetic stir bar, addition funnel, and gas outlet connected to a scrubber (NaOH solution). Flush the system with nitrogen (

). -

Charge Acid: Add Chlorosulfonic acid (5.0 equiv) to the flask. Cool the acid to

. -

Substrate Addition: Slowly add solid 1-(pyridin-2-yl)pyrazole portion-wise (or as a solution in minimal dry

if liquid) to the acid.

Phase 2: Reaction (Sulfonation)[4]

-

Ramp: Once addition is complete, remove the ice bath. Allow the mixture to warm to room temperature.

-

Heat: Gradually heat the reaction mixture to

(oil bath). Stir for 2–4 hours.-

Why: The initial reaction forms the sulfonic acid (

). Conversion to the sulfonyl chloride (

-

-

Polishing (Optional but Recommended): To ensure complete conversion to the chloride, add Thionyl chloride (

, 1.5 equiv) dropwise at

Phase 3: Quenching & Isolation

-

Cool: Cool the reaction mass to room temperature.

-

The "Drowning" Method: Prepare a beaker with crushed ice (approx. 10x weight of acid).

-

Safety:Do NOT add water to the acid. You must add the reaction mixture onto the ice.

-

-

Quench: Slowly pour the reaction mixture onto the stirred ice.

-

Note: Violent hissing and evolution of

gas will occur.

-

-

Extraction:

-

The product may precipitate as a solid. If so, filter immediately, wash with cold water, and dry in a vacuum desiccator.

-

If oil forms: Extract with Dichloromethane (DCM) (

). Wash organic layer with cold brine, dry over anhydrous

-

Experimental Workflow Diagram

Figure 2: Operational workflow emphasizing temperature checkpoints and safety steps.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis during quench | Ensure ice is used, not liquid water. Keep quench temp |

| Incomplete Conversion | Equilibrium with Sulfonic Acid | Add 1.5 equiv of Thionyl Chloride ( |

| Impurity: Sulfonic Acid | Hydrolysis or incomplete reaction | Treat crude solid with |

| Violent Fuming | Moisture in reagents | Dry all glassware thoroughly. Use fresh Chlorosulfonic acid. |

Stability & Storage

-

Stability: Sulfonyl chlorides are moisture-sensitive. They will hydrolyze back to sulfonic acids if exposed to humid air.

-

Storage: Store under inert atmosphere (

or Argon) in a refrigerator ( -

Usage: It is best to use the crude sulfonyl chloride immediately in the subsequent coupling reaction (e.g., sulfonamide formation with an amine).

References

-

BenchChem Technical Support. (2025).[1][2] Improving Selectivity in Electrophilic Substitution of Pyrazoles. Retrieved from

-

National Center for Biotechnology Information. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives. PubChem. Retrieved from

-

Organic Letters. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO. ACS Publications. Retrieved from

-

MDPI. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles. Retrieved from

-

Royal Society of Chemistry. (2015). Sequential [3+2] annulation reaction of prop-2-ynylsulfonium salts. Retrieved from

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. rsc.org [rsc.org]

- 4. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. eguru.rrbdavc.org [eguru.rrbdavc.org]

- 6. Radical Chlorination of Non-Resonant Heterobenzylic C–H Bonds and High-Throughput Diversification of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

preparation of bidentate N,N-ligands using pyrazole sulfonyl chlorides

Application Note: High-Fidelity Synthesis of Bidentate N,N-Ligands via Pyrazole-4-Sulfonyl Chlorides

Part 1: Executive Summary & Strategic Rationale

The synthesis of bidentate N,N-ligands is a cornerstone of both coordination chemistry and metallodrug development. While classic ligands like bipyridine and phenanthroline are ubiquitous, pyrazole-based sulfonamides represent a highly tunable, pharmacologically active class of ligands. These ligands are critical in the development of metallo-therapeutics (e.g., for carbonic anhydrase inhibition) and robust catalysts.

This guide details the precision synthesis of N-(heteroaryl)pyrazole-4-sulfonamides . Unlike the labile pyrazole-1-sulfonyl chlorides (often used as pyrazole transfer reagents), pyrazole-4-sulfonyl chlorides act as stable electrophilic scaffolds. By coupling these chlorides with amino-functionalized heterocycles (e.g., 2-aminopyridine), we generate a chelating N,N-pocket capable of bidentate coordination through the pyridine nitrogen and the sulfonamide nitrogen (or oxygen, depending on protonation state).

Key Technical Advantages:

-

Modularity: The sulfonyl chloride handle allows for late-stage diversification of the ligand backbone.[1]

-

Electronic Tunability: The sulfonyl group (

) acts as a strong electron-withdrawing linker, increasing the acidity of the NH proton and altering the Lewis basicity of the donor atoms. -

Solubility: The sulfonamide moiety significantly enhances the solubility of resulting metal complexes in polar organic solvents, a critical factor for biological assays.

Part 2: Mechanism & Critical Pathways

The synthesis relies on a two-stage electrophilic substitution workflow. Understanding the regioselectivity here is paramount:

-

Chlorosulfonylation (The Setup): Electrophilic attack on the electron-rich pyrazole ring. For 3,5-disubstituted pyrazoles, the 4-position is the only nucleophilic site available, ensuring 100% regioselectivity.

-

Sulfonamidation (The Coupling): Nucleophilic attack by a primary amine (ligand partner) on the sulfonyl sulfur. This proceeds via an

-like mechanism at the sulfur atom, requiring a non-nucleophilic base to scavenge HCl.

Pathway Visualization (DOT)

Figure 1: Step-wise synthesis workflow from pyrazole precursor to metal coordination.

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis of Pyrazole-4-Sulfonyl Chloride

Note: Many pyrazole-4-sulfonyl chlorides are not commercially stable for long periods. In-situ preparation or fresh synthesis is recommended for high yields.

Reagents:

-

3,5-Dimethylpyrazole (1.0 equiv)

-

Chlorosulfonic acid (5.0 equiv)

-

Thionyl chloride (

) (1.5 equiv) -

Solvent: Chloroform (

)

Step-by-Step Methodology:

-

Cryogenic Addition: Charge a dry 3-neck round-bottom flask with chlorosulfonic acid. Cool to 0°C under

atmosphere. -

Solvation: Dissolve 3,5-dimethylpyrazole in minimal

. Add this solution dropwise to the acid over 30 minutes. Caution: Exothermic reaction. Maintain T < 5°C. -

Heating Phase 1: Slowly warm the mixture to 60°C and stir for 10 hours. This forms the sulfonic acid intermediate.

-

Chlorination: Add thionyl chloride dropwise at 60°C. Stir for an additional 2 hours.

-

Quench & Isolation: Cool to room temperature. Pour the reaction mass slowly onto crushed ice. Extract immediately with DCM (

mL). -

Drying: Dry the organic layer over anhydrous

and concentrate in vacuo. -

Result: A solid off-white residue (Yield ~85-90%). Store under inert gas at 4°C.

Protocol B: Ligand Formation (Sulfonamidation)

Target: N-(pyridin-2-yl)-3,5-dimethylpyrazole-4-sulfonamide

Reagents:

-

Pyrazole-4-sulfonyl chloride (from Protocol A) (1.0 equiv)

-

2-Aminopyridine (1.1 equiv)

-

Base: DIPEA (N,N-Diisopropylethylamine) (1.5 equiv) or Pyridine.

-

Solvent: Anhydrous DCM or THF.

Step-by-Step Methodology:

-

Amine Activation: In a clean flask, dissolve 2-aminopyridine and DIPEA in anhydrous DCM. Stir at 0°C for 15 minutes.

-

Coupling: Dissolve the pyrazole-4-sulfonyl chloride in DCM (5 vol). Add this solution dropwise to the amine mixture at 0°C.

-

Reaction: Allow the mixture to warm to 25–30°C naturally. Stir for 12–16 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 1:1).

-

Workup:

-

Add cold water (10 vol) to quench.

-

Separate the organic layer.

-

Wash the organic layer with 1N HCl (to remove unreacted aminopyridine) followed by saturated

and brine.

-

-

Purification: Recrystallize from Ethanol or purify via silica gel column chromatography (Gradient: 0-40% EtOAc in Hexane).

Validation Criteria:

-

NMR (DMSO-

-

MS (ESI): Confirm

peak.

Part 4: Data Interpretation & Troubleshooting

Table 1: Expected Analytical Data for Common Derivatives

| Ligand Component A | Ligand Component B | Expected Yield | Application | |

| 3,5-Dimethylpyrazole-4- | 2-Aminopyridine | 75-85% | Zn(II) Carbonic Anhydrase Inhibition | |

| 3,5-Dimethylpyrazole-4- | 8-Aminoquinoline | 60-70% | Cu(II) Catalysis (High Steric Bulk) | |

| 1,3,5-Trimethylpyrazole-4- | 2-Aminopyridine | 80% | Lipophilic Metallodrugs |

Troubleshooting Guide:

-

Issue: Low yield in Protocol A.

-

Cause: Moisture ingress hydrolyzing

or -

Fix: Ensure all glassware is oven-dried; use fresh thionyl chloride.

-

-

Issue: Product is an oil/gum in Protocol B.

-

Cause: Residual DIPEA or solvent trapped in the sulfonamide H-bond network.

-

Fix: Triturate with cold diethyl ether or pentane to induce precipitation.

-

-

Issue: Bis-sulfonylation (Two sulfonyl groups on one amine).

-

Cause: Excess sulfonyl chloride used with a primary amine.

-

Fix: Strictly control stoichiometry (1:1) and add the chloride slowly to the amine.

-

Part 5: References

-

Synthesis and Biological Evaluation of Pyrazole-4-sulfonamide Derivatives Source: National Institutes of Health (NIH) / PMC. Context: Detailed protocol for the chlorosulfonylation of 3,5-dimethylpyrazole and subsequent coupling with phenethylamines. URL:[Link]

-

Coordination Chemistry with Pyrazole-based Chelating Ligands Source: ResearchGate / Review.[2] Context: Comprehensive review of coordination modes of pyrazole ligands, including sulfonamide-linked derivatives and their X-ray structures. URL:[Link]

-

Direct Sulfonylation of Pyrazolones with Sulfonyl Chlorides Source: Chinese Journal of Organic Chemistry.[3] Context: Mechanistic insights into the reactivity of sulfonyl chlorides with pyrazolone systems, providing context for side-reactions. URL:[Link]

-

Late-Stage Sulfonyl Chloride Formation Source: Angewandte Chemie (via NIH). Context: Advanced methods for generating sulfonyl chlorides from sulfonamides, useful for reverse-engineering ligand synthesis. URL:[Link]

Sources

Troubleshooting & Optimization

Support Ticket #4092: Stabilization Protocol for 1-(pyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride

Status: Open Priority: Critical Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are encountering degradation of 1-(pyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride . This reagent is notoriously unstable due to a specific structural vulnerability: autocatalytic hydrolysis . The basic nitrogen on the pyridine ring acts as an internal catalyst, activating trace moisture or serving as a nucleophile to attack the sulfonyl center, creating a "self-destruct" loop that accelerates exponentially with time and temperature.

This guide provides a non-standard, high-stringency protocol to arrest this cycle.

Part 1: The Root Cause (Mechanism of Failure)

To prevent hydrolysis, you must understand why it happens even in a freezer. Unlike standard benzenesulfonyl chlorides, your molecule contains a basic pyridine nitrogen.

The Autocatalytic Loop

-

Activation: The pyridine nitrogen (inter- or intramolecularly) acts as a base, deprotonating trace water molecules, making them more nucleophilic.

-

Nucleophilic Catalysis: In some conformations, the pyridine nitrogen can directly attack the sulfur atom of a neighboring molecule, forming a highly reactive sulfonylpyridinium intermediate .

-

Hydrolysis: This intermediate reacts with water 100x–1000x faster than the parent sulfonyl chloride.

-

Acid Feedback: The byproduct is HCl. While HCl usually slows hydrolysis of esters, here it protonates the pyridine. While protonation stops the catalytic cycle, the initial burst of moisture absorption often creates a hygroscopic salt (pyridinium hydrochloride) that sucks more atmospheric water into the vial, leading to a "meltdown."

Visualizing the Pathway

Figure 1: The autocatalytic degradation cycle. Note the feedback loop where degradation products attract more moisture.

Part 2: Synthesis & Purification (The Source)

If you are synthesizing this, the damage often occurs during the workup. Standard aqueous washes are lethal.

Protocol: The "Cold-Acidic" Workup

If you must use an aqueous workup, you must disable the pyridine nitrogen during the water contact phase.

-

Quench: Pour reaction mixture onto Ice + 1M HCl (Not water, not bicarb).

-

Why: Protonating the pyridine nitrogen (

) removes its ability to act as a base/nucleophile. It effectively pauses the autocatalysis.

-

-

Extraction: Extract immediately with cold Dichloromethane (DCM) .

-

Note: Do not use Ethyl Acetate (it holds too much water).

-

-

Phase Separation: Separate phases within < 2 minutes.

-

Drying (Critical):

-

Stage 1: Shake with saturated Brine (removes bulk water).

-

Stage 2: Dry over MgSO4 (fast) AND Activated 3Å Molecular Sieves (thorough) for 30 minutes at 0°C.

-

-

Concentration: Rotovap at < 30°C . Do not heat to dryness; stop when it forms a slurry, then use high vacuum.

Alternative: The "Anhydrous Filtration" (Recommended)

If your synthesis allows (e.g., oxidative chlorination of a thiol), avoid water entirely.

-

Precipitate inorganic salts with dry Hexane/Ether.

-

Filter under Argon.

-

Evaporate solvent.

Part 3: Storage & Handling (The Maintenance)

Rule: Treat this reagent like a pyrophoric. Air exposure = Death.

Storage Conditions Table

| Variable | Recommendation | Scientific Rationale |

| Temperature | -20°C to -80°C | Arrhenius equation: lowering temp slows the nucleophilic attack on sulfur. |

| Atmosphere | Argon (Ar) | Argon is heavier than air and blankets the solid better than Nitrogen ( |

| Container | Amber Glass + Parafilm | Amber blocks UV (preventing radical decomposition); Parafilm/Tape seals micro-cracks. |

| Desiccant | Drierite/Sieves in Secondary Jar | Create a "Russian Doll" storage: Vial inside a jar containing desiccant. |

| Physical State | Solid (Recrystallized) | Amorphous solids trap solvent/moisture. Crystalline lattices exclude water. |

Handling Protocol

-

Warm the vial to room temperature inside a desiccator before opening. (Opening a cold vial condenses atmospheric moisture instantly).

-

Weigh out quickly in air (if necessary) or use a glovebox.

-

If dissolving, use Anhydrous DCM or Anhydrous MeCN . Avoid DMF/DMSO (they are hygroscopic and difficult to dry perfectly).

Part 4: Reaction Setup (The Application)

Issue: "It hydrolyzes during my coupling reaction." Fix: The "Reverse Addition" Technique.

Do not add the sulfonyl chloride to a mixture of amine + base. The base will activate trace water before the amine reacts.

Optimized Coupling Workflow

Figure 2: Reaction setup to minimize side-reactions. Keeping the sulfonyl chloride separate until the last moment prevents base-mediated hydrolysis.

Part 5: Quality Control (Validation)

Before committing valuable substrate, validate the integrity of your reagent.[1]

The "Benzylamine Test"

Do not trust LCMS of the sulfonyl chloride directly (it hydrolyzes on the column).

-

Take 5 mg of Reagent.

-

Add 100 µL Benzylamine (excess).

-

Run LCMS.

-

Pass: Single peak corresponding to the Sulfonamide.

-

Fail: Presence of Sulfonic Acid peak (indicates the reagent was dead before the test).

-

Frequently Asked Questions (FAQs)

Q: Can I recrystallize the degraded material? A: Generally, no. The sulfonic acid byproduct is difficult to separate from the chloride without triggering further hydrolysis. If you see >20% acid, discard the batch. If <20%, try washing the solid rapidly with cold, dry diethyl ether (the acid is often insoluble in ether, while the chloride dissolves).

Q: Why does the solid turn into a gum? A: This is the "Hygroscopic Meltdown." The hydrolysis generates HCl, which forms a salt with the pyridine ring. This salt pulls water from the air, dissolving the solid into a viscous, acidic goo. Once this starts, it is irreversible.

Q: Can I generate it in situ to avoid isolation? A: Yes, and this is highly recommended.

-

Method: Oxidative chlorination of the corresponding thiol (1-(pyridin-2-yl)-1H-pyrazole-4-thiol) using N-chlorosuccinimide (NCS) and HCl in Acetonitrile/Water (controlled ratio).

-

Workflow: React Thiol + NCS

Extract

References

-

Stability of Heteroaromatic Sulfonyl Chlorides : Detailed analysis of pyridine-sulfonyl chloride instability and decomposition pathways. Source: ChemRxiv. Title: Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides.[2]

-

Mechanistic Insight : Discussion on nucleophilic catalysis by pyridine in sulfonyl transfer reactions. Source: RSC (J. Chem. Soc. B).[3] Title: Kinetics of the reaction of benzenesulphonyl chloride with pyridines.

-

General Handling : Best practices for moisture-sensitive reagents. Source: BenchChem Technical Support.[1][4][5] Title: Stabilizing Sulfuryl Chloride During Storage.[1][6][7]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Kinetics of the reaction of benzenesulphonyl chloride with pyridines in aqueous solution - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. guidechem.com [guidechem.com]

Technical Support Center: Optimization of 1-(pyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride

Current Status: Operational Subject: Yield Improvement & Process Stability for Pyrazole-4-Sulfonyl Chlorides Ticket ID: PYR-SULF-004

Executive Summary & Chemical Context

The Challenge:

Synthesizing 1-(pyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride presents a specific electronic conflict. The pyrazole ring is generally electron-rich and amenable to Electrophilic Aromatic Substitution (EAS). However, the pyridine-2-yl substituent is basic. Under the highly acidic conditions of chlorosulfonation (using

The Consequence: The resulting pyridinium cation is strongly electron-withdrawing. This inductively deactivates the attached pyrazole ring, significantly raising the activation energy required for sulfonation at the C4 position. Standard protocols (0°C to RT) often result in recovered starting material or low conversion.

The Solution: To improve yield, you must transition from "Standard Chlorosulfonation" to "High-Temperature Chlorosulfonation with Thionyl Chloride Chaser."

Optimized Experimental Protocol

Method: Direct Chlorosulfonation (Modified) Scale: 10g - 100g basis

Reagents & Stoichiometry

| Component | Equiv. | Role | Critical Note |

| 1-(pyridin-2-yl)-1H-pyrazole | 1.0 | Substrate | Must be dry (<0.5% water). |

| Chlorosulfonic Acid ( | 10.0 - 15.0 | Reagent/Solvent | Large excess acts as solvent and overcomes deactivation. |

| Thionyl Chloride ( | 2.0 - 3.0 | Dehydrating Agent | Converts sulfonic acid intermediates to chloride; scavenges water. |

| Dichloromethane (DCM) | N/A | Extraction Solvent | Use HPLC grade.[1] |

Step-by-Step Workflow

-

Setup: Equip a dry 3-neck round-bottom flask with a reflux condenser, internal thermometer, and an alkaline scrubber (NaOH trap) for HCl/

off-gassing. -

Acid Charge: Charge Chlorosulfonic Acid (10 equiv) and cool to 0°C .

-

Addition: Add 1-(pyridin-2-yl)-1H-pyrazole portion-wise over 30 minutes. Keep internal temp <10°C.

-

Observation: The mixture will be viscous as the pyridinium salt forms.

-

-

The "Push" (Critical Step):

-

Remove the ice bath.

-

Heat the reaction to 90°C - 100°C for 4–6 hours .

-

Mechanistic Insight: Heat is required to overcome the deactivation caused by the protonated pyridine ring.

-

-

The "Chaser":

-

Cool the mixture to 60°C .

-

Add Thionyl Chloride (2.5 equiv) dropwise.

-

Stir at 60°C for an additional 2 hours.

-

Why? This converts any "stalled" sulfonic acid (

) into the desired sulfonyl chloride (

-

-

Quench (The Danger Zone):

-

Cool reaction mass to RT.

-

Pour the reaction mixture slowly onto crushed ice (approx. 10x weight of acid) with vigorous stirring.

-

Control: Maintain quench temp <5°C to prevent hydrolysis.

-

-

Isolation:

-

Extract immediately with DCM (3x).

-

Wash organic layer with cold brine.

-

Dry over

and concentrate in vacuo (bath temp <35°C).

-

Troubleshooting Guide (Ticket Resolution)

Issue #1: Low Yield / Recovered Starting Material

-

Symptoms: NMR shows unreacted pyrazole; LCMS shows mass of starting material.

-

Root Cause: The reaction temperature was too low. The protonated pyridine deactivated the ring, preventing the initial electrophilic attack.

-

Resolution: Increase reaction temperature to 100°C or even 120°C . Ensure you are using neat chlorosulfonic acid (no chloroform/DCM co-solvent during the heating phase).

Issue #2: "Sticky Gum" / Product Decomposition

-

Symptoms: Product oils out during ice quench; yield drops after workup; smell of

. -

Root Cause: Hydrolysis.[4] The sulfonyl chloride bond is labile, especially with the pyridine ring nearby (which can act as an intramolecular base catalyst for hydrolysis).

-

Resolution:

-

Quench Speed: Quench faster onto more ice.

-

pH Control: Do not neutralize the quench mixture to pH 7. Keep it acidic. The sulfonyl chloride is more stable in acidic media than basic media.

-

Solvent: Use DCM immediately. Do not let the solid sit in the aqueous acid phase.

-

Issue #3: Sulfonic Acid Contamination

-

Symptoms: Product is highly polar; poor solubility in DCM; broad OH peak in NMR.

-

Root Cause: Incomplete conversion of the intermediate sulfonic acid to the chloride.

-

Resolution: Increase the Thionyl Chloride equivalents (up to 5.0 eq) and extend the post-addition stir time at 60°C.

Process Logic & Failure Modes (Visualization)

The following diagram illustrates the reaction pathway and critical decision points where yield is lost.

Caption: Reaction pathway showing the critical heating step required to overcome pyridine deactivation and the risk of hydrolysis during isolation.

Frequently Asked Questions (FAQs)

Q: Can I use chromatography to purify the sulfonyl chloride? A: Avoid if possible. Silica gel typically contains surface moisture and slightly acidic/basic sites that degrade sulfonyl chlorides back to sulfonic acids.

-

Better Option: Crystallization.[5] Dissolve the crude in a minimum amount of DCM and add Hexane or Heptane until cloudy. Cool to -20°C.

Q: Why does the reaction turn black? A: Some charring is expected at 100°C due to the harsh acid. If the black color is accompanied by a massive yield loss, check your starting material purity. Trace organics char rapidly in chlorosulfonic acid.

Q: Can I store the product? A: Only for short periods. Store under Nitrogen/Argon at -20°C. If you need to store it for weeks, convert it to a sulfonamide (react with amine) or a sulfonate ester, which are much more stable.

References

-

Direct Chlorosulfonation of Pyrazoles

- Title: Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evalu

- Source: ACS Omega, 2023.

- Context: Describes the general conditions for pyrazole-4-sulfonyl chloride synthesis using chlorosulfonic acid and thionyl chloride.

-

URL:[Link]

-

Stability of Heterocyclic Sulfonyl Chlorides

- Title: Method for purifying pyrazoles (Patent WO2011076194A1).

Sources

- 1. US6310214B1 - Process for the preparation of chloropyridine sulphonic acid chlorides - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. rsc.org [rsc.org]

Technical Support Center: Purification of Unstable Pyrazole Sulfonyl Chlorides

Ticket ID: #PYR-SO2CL-001 Status: Open Assigned Specialist: Senior Application Scientist

Introduction: The Instability Paradox

You are likely experiencing low recovery or complete loss of your pyrazole sulfonyl chloride during purification. This is not a failure of your synthesis, but a mismatch between the substrate and the stationary phase.

The Root Cause:

Pyrazole sulfonyl chlorides are potent electrophiles. Standard silica gel (

-

Hydrolysis: Conversion to the corresponding sulfonic acid (highly polar, sticks to the baseline).

-

Thermal Decomposition:

extrusion (less common for sulfonyl chlorides than sulfonyl hydrazides, but possible under pressure/heat).

This guide provides a self-validating protocol to neutralize the stationary phase and minimize residence time, ensuring the survival of your electrophile.

Module 1: The "Neutralized" Stationary Phase Protocol

To purify these compounds via flash chromatography, you must chemically modify the silica environment before the sample touches it.

Step 1: Solvent System Selection

Rule: Never use nucleophilic solvents (Methanol, Ethanol, Water). Recommended System: Hexanes/Ethyl Acetate (Hex/EtOAc) or Dichloromethane (DCM)/Hexanes.

| Solvent Component | Compatibility | Notes |

| Methanol/Ethanol | 🔴 CRITICAL FAIL | Will form sulfonate esters immediately. |

| Water | 🔴 CRITICAL FAIL | Hydrolyzes to sulfonic acid.[1] |

| Acetone | 🟡 CAUTION | Can contain water; dry over |

| DCM | 🟢 GOOD | Excellent solubility; keep run times short. |

| Triethylamine ( | 🟢 MANDATORY | Essential for neutralizing silica acidity.[3] |

Step 2: Column Pre-Treatment (The Buffer Block)

Standard silica will destroy your compound. You must create a basic buffer zone.

-

Prepare the Slurry: Mix your silica gel with a solvent containing 1–3% Triethylamine (

) .[3]-

Example: If packing a 50g column, use 200mL of Hexane containing 2-6mL of

.

-

-

Flush the Column: Pack the column and flush with at least 2 column volumes (CV) of the

/Solvent mix. -

Equilibration: Switch to your running solvent (e.g., 10% EtOAc/Hexane) containing 1%

. Flush for 1 CV to remove excess amine but leave the silica deactivated.

Validation Check: Spot a TLC plate with your crude mix. Run it in the standard solvent vs. the solvent + 1%

. If the spot streaks less and moves higher in the basic system, your protocol is valid.

Module 2: Execution & Workflow

Speed is your ally. The longer the sulfonyl chloride sits on the silica, the more it degrades.

Workflow Visualization

Caption: Decision tree for purification. Note that recrystallization is preferred for solids, while flash chromatography requires specific neutralization steps.

Step-by-Step Protocol

-

Sample Loading:

-

Elution:

-

Use a gradient of Hexane

EtOAc (with 1% -

Flow Rate: Run at the maximum safe pressure for your column. Aim to finish the run in under 15 minutes.

-

-

Collection:

-

Collect fractions in tubes that are dry .

-

Do not let fractions sit overnight. Evaporate immediately.

-

Troubleshooting Center (FAQ)

Q1: My product spot stays at the baseline on TLC, even in polar solvents.

-

Diagnosis: Your sulfonyl chloride has hydrolyzed into a sulfonic acid.[1][7]

-

Cause: The silica was not neutralized, or the solvents contained water.

-

Fix: You cannot recover the chloride from the acid. You must re-chlorinate the acid (e.g., using

or oxalyl chloride) and re-run the purification using the Module 1 neutralization protocol.

Q2: I see bubbling or gas evolution inside the column.

-

Diagnosis: Rapid decomposition releasing

or HCl. -

Cause: The column is too warm (heat of adsorption) or the silica is too acidic.

-

Fix:

-

Use a jacketed column with ice water circulation.

-

Ensure the column is flushed with

to neutralize acid sites.

-

Q3: The product elutes, but it's contaminated with a "smear" (tailing).

-

Diagnosis: The basicity of the pyrazole ring or the

is causing streaking. -

Fix: Increase the

concentration to 2-3% to sharpen the bands. Ensure your loading volume is small (narrow band).[3]

Q4: Can I use Reverse Phase (C18) chromatography?

-

Diagnosis: Dangerous territory.

-

Analysis: C18 usually requires water/acetonitrile or water/methanol gradients.

-

Verdict: NO. Water will instantly hydrolyze the sulfonyl chloride. Stick to Normal Phase with non-aqueous solvents.

References

-

University of Rochester. Tips for Flash Column Chromatography: Deactivating Silica Gel. [Link]

-

MIT OpenCourseWare. Purification by Flash Column Chromatography. [Link]

-

Reach Devices. How to set-up a flash chromatography silica column and actually succeed at separation. [Link]

-

Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. [Link]

Sources

Technical Support Center: Optimal Solvent Systems for 1-(Pyridin-2-yl)-1H-pyrazole-4-sulfonyl Chloride Reactions

Welcome to the technical support center for 1-(pyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, practical advice on solvent selection and reaction optimization. As a key building block in modern medicinal chemistry, understanding the nuances of this reagent's reactivity is paramount for successful synthesis. This document moves beyond simple protocols to explain the fundamental principles governing your experimental outcomes.

Part 1: Core Principles of Solvent Selection for Heteroaryl Sulfonyl Chlorides

The successful outcome of any reaction involving 1-(pyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride is critically dependent on the choice of solvent. The solvent not only dictates the solubility of reactants but also profoundly influences reaction kinetics and the profile of potential side reactions.

Q1: Why is the choice of solvent so critical for this specific sulfonyl chloride?

A1: The reactivity of 1-(pyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride is governed by the highly electrophilic sulfur atom, making it susceptible to nucleophilic attack.[1] However, this reactivity also makes it prone to undesirable side reactions, primarily with the solvent itself or trace impurities. The primary concerns are:

-

Hydrolysis: Sulfonyl chlorides are moisture-sensitive and react with water to form the corresponding sulfonic acid, which is unreactive toward amines and complicates purification.[2][3] Using anhydrous (dry) solvents and glassware is therefore mandatory.

-

Solvolysis: Protic solvents, such as alcohols (methanol, ethanol), can act as nucleophiles, reacting with the sulfonyl chloride to form sulfonate ester byproducts.[3] This is a critical issue, as some sulfonate esters are potentially genotoxic.[3]

-

Solubility: The reagent, being a moderately polar solid, requires a solvent that can adequately dissolve it along with the chosen nucleophile (typically an amine) and base to ensure a homogeneous reaction mixture and reliable kinetics.

Q2: What are the essential characteristics of an optimal solvent for this system?

A2: An ideal solvent for sulfonamide formation using this reagent should be aprotic and preferably anhydrous . The polarity should be sufficient to dissolve all reactants. Aprotic solvents lack acidic protons and therefore do not react with the sulfonyl chloride.[3] Common choices fall into two main categories:

-

Non-polar Aprotic Solvents: Dichloromethane (DCM) and Tetrahydrofuran (THF) are excellent starting points. They are less reactive, have low boiling points for easy removal, and dissolve a wide range of organic compounds. DCM is often preferred for its ability to dissolve both the sulfonyl chloride and common organic bases and their resulting salts.[4]

-

Polar Aprotic Solvents: Acetonitrile (ACN) and N,N-Dimethylformamide (DMF) are used when reactants have poor solubility in less polar systems. Their higher polarity can also stabilize charged intermediates and potentially accelerate the reaction. However, they have higher boiling points, making them more difficult to remove, and require rigorous drying to remove trace water.

Below is a decision-making workflow for selecting an appropriate solvent system.

Part 2: Recommended Protocols and Solvent System Comparison

While the optimal solvent depends on the specific substrates, the following table provides a comparative summary of robust starting points for reaction screening.

| Solvent | Recommended Base | Temp. (°C) | Advantages | Disadvantages & Considerations |

| Dichloromethane (DCM) | Pyridine, TEA, DIPEA | 0 to RT | Excellent solubility for many substrates; easy to remove post-reaction.[5] | Low boiling point limits reaction temperature. Ensure use of anhydrous grade. |

| Tetrahydrofuran (THF) | Pyridine, TEA, DIPEA | 0 to RT | Good general-purpose solvent; can be heated to ~65 °C if needed.[4] | Prone to peroxide formation; must use freshly distilled or inhibitor-free grade. |

| Acetonitrile (ACN) | TEA, DIPEA | RT to 60 | Higher polarity can improve solubility and reaction rates for difficult substrates. | Higher boiling point; more challenging to remove. Must be rigorously dried. |

| Pyridine | Pyridine (itself) | 0 to RT | Acts as both the solvent and the base, simplifying reagent addition.[4][6] | Can be difficult to remove; strong odor. May act as a nucleophilic catalyst. |

| 1,4-Dioxane | TEA, DIPEA | RT to 80 | Higher boiling point allows for more forcing conditions if required. | High freezing point (11.8 °C); must be kept warm. Requires rigorous drying. |

General Experimental Protocol for Sulfonamide Synthesis

This protocol provides a reliable framework for reacting 1-(pyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride with a primary or secondary amine.

-

Preparation: Under an inert atmosphere (Nitrogen or Argon), add the amine (1.0 equiv.) and anhydrous solvent (e.g., DCM, ~0.1 M concentration) to an oven-dried flask.

-

Base Addition: Add the base (e.g., triethylamine or DIPEA, 1.2-1.5 equiv.).[3] Cool the mixture to 0 °C using an ice bath.

-

Sulfonyl Chloride Addition: Dissolve 1-(pyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride (1.05 equiv.) in a minimal amount of the anhydrous solvent. Add this solution dropwise to the stirred amine solution over 15-30 minutes. Slow addition is crucial to control the exotherm and prevent side reactions like di-sulfonylation with primary amines.[7]

-

Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-24 hours.

-

Monitoring: Track the consumption of the starting amine using an appropriate analytical technique such as TLC or LC-MS.

-

Work-up & Purification: Once the reaction is complete, follow a standard aqueous work-up procedure (see Figure 2 below) to quench the reaction and purify the crude product. Further purification is typically achieved by column chromatography or recrystallization.[3]

Part 3: Troubleshooting Guide

Even with optimized protocols, challenges can arise. This section addresses the most common issues encountered during reactions with 1-(pyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride.

Q3: My reaction is very slow or stalls completely. What are the likely causes and solutions?

A3: This is a common issue, often pointing to one of three culprits:

-

Low Nucleophilicity of the Amine: Electron-deficient anilines or sterically hindered amines are inherently poor nucleophiles.[2]

-

Solution 1: Increase Temperature. Gently heating the reaction mixture (e.g., to 40 °C in DCM or refluxing in THF) can provide the necessary activation energy.

-

Solution 2: Add a Catalyst. A catalytic amount (0.05-0.1 equiv.) of 4-Dimethylaminopyridine (DMAP) can significantly accelerate the reaction by forming a more reactive sulfonyl-DMAP intermediate in situ.[2]

-

-

Deactivation of Nucleophile: The HCl generated as a byproduct will protonate the starting amine, rendering it non-nucleophilic. This occurs if the base is insufficient or of poor quality.

-

Solution: Ensure you are using at least 1.2 equivalents of a high-purity, anhydrous base like triethylamine or DIPEA.

-

-

Poor Solubility: If any reactant is not fully dissolved, the reaction will be slow and irreproducible.

-

Solution: Switch to a more polar aprotic solvent such as acetonitrile (ACN).

-

Q4: I see a new, highly polar spot by TLC that is not my product. What is it and how do I prevent it?

A4: This is almost certainly the corresponding sulfonic acid, formed by the hydrolysis of your sulfonyl chloride with water.[3]

-

Cause: Presence of moisture in the solvent, reagents, or glassware. Sulfonyl chlorides are highly sensitive to water, especially in the presence of a base.[2]

-

Prevention:

-

Dry Glassware: Oven-dry all glassware at >120 °C for several hours and allow it to cool in a desiccator or under an inert atmosphere.

-

Use Anhydrous Solvents: Use freshly opened bottles of anhydrous solvent or dispense from a solvent purification system.

-

Inert Atmosphere: Conduct the entire reaction under a positive pressure of dry nitrogen or argon to exclude atmospheric moisture.

-

Q5: My work-up is generating emulsions, or I am experiencing significant product loss during extraction. What can I do?

A5: Emulsions and poor recovery are often due to the properties of the sulfonamide product or byproducts.

-

Solution 1: Brine Wash. During the aqueous work-up, washing the combined organic layers with a saturated aqueous solution of sodium chloride (brine) can help break emulsions by increasing the ionic strength of the aqueous phase.

-

Solution 2: Filter Before Extraction. If a solid (likely the hydrochloride salt of your base) has precipitated, filter the reaction mixture through a pad of Celite® before proceeding with the aqueous wash.

-

Solution 3: Use a Scavenger Resin. For high-purity requirements or when aqueous work-ups are problematic, consider an alternative purification strategy. After the reaction is complete, add a scavenger resin (e.g., an amine-based resin) to the crude reaction mixture. The resin will covalently bind the excess sulfonyl chloride, which can then be removed by simple filtration.[8]

The following diagram illustrates a standard, robust aqueous work-up procedure.

References

-

Chemistry LibreTexts. (2021). 23.9: Amines as Nucleophiles. Retrieved from [Link]

-

Wikipedia. (n.d.). Sulfonyl halide. Retrieved from [Link]

-

ElectronicsAndBooks. (2011). Convenient Synthesis of Sulfonamides from Amines and p‐Toluene Sulfonyl Chloride Mediated by Crosslinked Poly(4-vinylpyridine). Retrieved from [Link]

-

CHEMISTRY & BIOLOGY INTERFACE. (2018). Recent advances in synthesis of sulfonamides: A review. Retrieved from [Link]

-

YouTube. (2020). 26.04 Protecting Groups for Amines: Sulfonamides. Retrieved from [Link]

-

Bairag, A., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. Molecules, 28(14), 5429. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. cbijournal.com [cbijournal.com]

- 5. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Validation & Comparative

1H NMR Spectrum Analysis of 1-(pyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride

Executive Summary & Strategic Context

In drug discovery, 1-(pyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride is a high-value electrophile used to synthesize sulfonamide-based pharmacophores (e.g., kinase inhibitors).[1] However, its high reactivity presents a specific analytical challenge: distinguishing the pure sulfonyl chloride from its hydrolyzed sulfonic acid impurity and its unsubstituted precursor .[1]

This guide moves beyond simple spectral listing. It provides a comparative framework to validate the integrity of this reagent, focusing on the diagnostic signals that confirm the successful introduction of the chlorosulfonyl group (

Structural Analysis & Assignments

To interpret the spectrum accurately, we must establish a rigorous numbering system.[1] The molecule consists of two aromatic systems: a pyridine ring (acting as the N1-substituent) and a pyrazole ring (bearing the electrophilic sulfonyl chloride at C4).[1]

The Molecule[1]

-

Formula:

-

Key Functional Group: Sulfonyl Chloride (

) at Position 4 of the pyrazole.[1][2] -

Electronic Environment: The

group is strongly electron-withdrawing (EWG), causing significant downfield shifts (deshielding) of the adjacent pyrazole protons (H3 and H5).[1]

Predicted Chemical Shifts (in )

| Proton ID | Position | Multiplicity | Approx. Shift ( | Coupling ( | Diagnostic Note |

| H5 | Pyrazole C5 | Singlet (s) | 8.90 – 9.15 | - | Most Deshielded. Proximity to N1 and |

| H6' | Pyridine C6 | Doublet (d) | 8.45 – 8.60 | Typical | |

| H3 | Pyrazole C3 | Singlet (s) | 8.15 – 8.30 | - | Shifted downfield by |

| H3' | Pyridine C3 | Doublet (d) | 8.00 – 8.15 | Shielded slightly relative to H6'.[1] | |

| H4' | Pyridine C4 | Triplet (td) | 7.80 – 7.95 | - | |

| H5' | Pyridine C5 | Triplet (ddd) | 7.30 – 7.45 | Most shielded aromatic proton.[1] |

Note on Labile Protons: As a sulfonyl chloride, this molecule has no exchangeable protons.[1] The appearance of a broad singlet

ppm indicates hydrolysis to sulfonic acid ().[1]

Comparative Analysis: Product vs. Alternatives

The core challenge in synthesizing this compound is ensuring complete conversion (chlorosulfonylation) and preventing moisture-induced degradation.[1]

Scenario A: Target Product vs. Precursor (1-(pyridin-2-yl)-1H-pyrazole)

The starting material lacks the electron-withdrawing sulfonyl group.[1]

-

Diagnostic 1 (The "Missing" Proton): The precursor has a proton at C4 (approx.[1] 6.5 - 6.8 ppm). The disappearance of this high-field aromatic signal is the primary confirmation of substitution.

-

Diagnostic 2 (The "Shift" Effect): In the precursor, H3 and H5 appear around 7.7 - 7.9 ppm.[1] In the product, the

group pushes these signals downfield by >1.0 ppm (to >8.9 ppm for H5).[1]

Scenario B: Target Product vs. Hydrolysis Impurity (Sulfonic Acid)

Sulfonyl chlorides are moisture-sensitive.[1] Hydrolysis yields 1-(pyridin-2-yl)-1H-pyrazole-4-sulfonic acid .[1]

-

Solubility Test (Crucial):

-

Spectral Shift: If soluble, the sulfonic acid protons (H3/H5) typically appear 0.1 - 0.3 ppm upfield relative to the sulfonyl chloride due to the loss of the highly electronegative Chlorine atom.[1]

Visualization: Diagnostic Workflow

The following diagram illustrates the decision logic for validating the sample identity.

Figure 1: Decision tree for the structural validation of pyrazole-4-sulfonyl chlorides.

Experimental Protocol

To ensure reproducibility and prevent in-tube degradation, follow this strict protocol.

Sample Preparation

-

Solvent Selection: Use Anhydrous

(stored over molecular sieves).[1]-

Reasoning: Commercial

often contains traces of HCl and water, which can accelerate the hydrolysis of the sulfonyl chloride to the sulfonic acid during the acquisition.[1]

-

-

Concentration: Prepare a solution of ~10 mg sample in 0.6 mL solvent.

-

Filtration: If the solution is cloudy, filter through a small plug of glass wool.[1] Note: The solid residue is likely the sulfonic acid impurity.[1]

Acquisition Parameters[1]

-

Pulse Sequence: Standard 1H (zg30).

-

Relaxation Delay (D1): Set to

seconds. -

Scans (NS): 16 to 64 scans are sufficient for this concentration.[1]

Validation (Derivatization)

If the spectrum is ambiguous (e.g., overlapping peaks), perform a rapid Derivatization Check :

-

Take an aliquot of the NMR sample.[1]

-

Add 1 drop of benzylamine .

-

Shake and re-run NMR.[1]

-

Result: The sulfonyl chloride will convert to the sulfonamide . The H3/H5 peaks will shift slightly, and the benzyl group signals (multiplet ~7.3 ppm, doublet ~4.1 ppm) will appear with correct integration (1:1 ratio).[1] This confirms the electrophilic activity of the

.[2]

References

-

Spectral Database for Organic Compounds (SDBS). NMR Data for Pyridine and Pyrazole Derivatives.[1] National Institute of Advanced Industrial Science and Technology (AIST).[1] [Link][1]

-

Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry (5th ed.). Wiley.[1] (Foundational text for Pyrazole/Pyridine shifts). [Link][1]

-

Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1] (Protocol for handling moisture-sensitive samples). [Link][1]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 5480663 (1-(pyridin-2-yl)-1H-pyrazole).[1][Link][1]

Sources

Comparative Reactivity Profile: 1-(Pyridin-2-yl) vs. 1-Methyl Pyrazole-4-Sulfonyl Chlorides

Executive Summary

In the design of sulfonamide-based bioactives (e.g., kinase inhibitors, GPCR ligands), the choice of the sulfonyl chloride building block dictates not only the final physicochemical properties of the drug but also the synthetic success rate.

This guide compares two structurally related but electronically distinct reagents:

-

Reagent A: 1-(Pyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride (EWG-modified)

-

Reagent B: 1-Methyl-1H-pyrazole-4-sulfonyl chloride (EDG-modified)

Core Finding: The 1-methyl variant exhibits superior hydrolytic stability, remaining intact in solution for months, making it the preferred reagent for scale-up and storage. The 1-(pyridin-2-yl) variant is significantly more electrophilic due to the electron-withdrawing nature of the pyridine ring, offering faster kinetics for sterically hindered or electron-poor amines, but requires strictly anhydrous handling to prevent rapid hydrolysis.

Physicochemical & Mechanistic Analysis

Electronic Perturbation (The "Why")

The reactivity difference stems from the electronic influence of the substituent at the N1 position of the pyrazole ring on the sulfonyl center at C4.

-

1-Methyl (EDG): The methyl group exerts a positive inductive effect (+I). This increases electron density within the pyrazole ring, which is donated into the sulfonyl group. This decreases the electrophilicity of the sulfur atom, stabilizing the molecule but slowing the rate of nucleophilic attack.

-

1-(Pyridin-2-yl) (EWG): The pyridine ring is electron-deficient (π-deficient). When attached to N1, it acts as a strong electron-withdrawing group (EWG) relative to the methyl. This pulls electron density away from the pyrazole and the sulfonyl center, making the sulfur atom highly electrophilic and reactive.

Visualization of Electronic Effects

Figure 1: Mechanistic flow of electron density. Green arrows indicate stabilization (reduced reactivity); Blue arrows indicate activation (increased reactivity).

Performance Comparison Data

The following data summarizes experimental observations regarding stability and reactivity.

| Feature | 1-Methylpyrazole-4-SO₂Cl | 1-(Pyridin-2-yl)pyrazole-4-SO₂Cl |

| Reactivity (vs. Aniline) | Moderate ( | High ( |

| Hydrolytic Stability | Excellent. Stable in THF-d8 at 4°C for >6 months [1]. | Poor. Significant degradation within hours in moist solvent. |

| Solubility | High in DCM, THF, EtOAc. | Moderate in DCM; Good in polar aprotic (DMF/DMA). |

| By-products | Sulfonic acid (slow formation).[1][2] | Sulfonic acid + HCl (rapid formation). |

| Storage Class | Standard Refrigerator (2-8°C). | Freezer (-20°C), under Argon. |

Stability Deep Dive

Research into heteroaromatic sulfonyl chlorides has shown that 1-methylpyrazole-4-sulfonyl chloride is among the most stable in its class. In a comparative study, it remained intact in solution for over half a year, whereas analogous isoxazole or thiazole derivatives decomposed within days or weeks [1].

Conversely, the pyridin-2-yl derivative suffers from "assisted hydrolysis." The pyridine nitrogen can act as a local base, potentially activating an incoming water molecule, or simply making the sulfonyl center so electrophilic that trace moisture leads to rapid conversion to the sulfonic acid.

Experimental Protocols

Decision Matrix: Which Protocol to Use?

Figure 2: Selection logic for maximizing yield based on amine nucleophilicity.

Protocol A: Standard Coupling (For 1-Methyl Variant)

Best for: Routine synthesis, scale-up, and aliphatic amines.

-

Dissolution: Dissolve the amine (1.0 equiv) in DCM (10 vol) at room temperature.

-

Base Addition: Add DIPEA (1.5 equiv). Note: DIPEA is preferred over TEA to minimize nucleophilic competition.

-

Reagent Addition: Add 1-methylpyrazole-4-sulfonyl chloride (1.1 equiv) as a solid or solution in DCM.

-

Reaction: Stir at 25°C for 2–4 hours. Monitor by TLC/LCMS.[3]

-

Workup: Quench with water. Wash organic layer with 1N HCl (to remove excess amine/pyridine) and brine. Dry over Na₂SO₄.[3]

Protocol B: High-Reactivity Coupling (For Pyridyl Variant)

Best for: Unreactive anilines, secondary hindered amines, or when the pyridyl scaffold is required for SAR.

-

Preparation: Flame-dry all glassware. Ensure solvents are anhydrous (water <50 ppm).

-

Dissolution: Dissolve the amine (1.0 equiv) and DMAP (0.1 equiv, catalyst) in anhydrous Pyridine or DCM/Pyridine (5:1).

-

Controlled Addition: Cool the mixture to 0°C. Add 1-(pyridin-2-yl)pyrazole-4-sulfonyl chloride (1.2 equiv) portion-wise over 15 minutes. Crucial: Do not add all at once to avoid exotherms that degrade the reagent.

-

Reaction: Allow to warm to RT. Reaction is usually complete within 1 hour due to high electrophilicity.

-

Quench: Add saturated NH₄Cl solution immediately upon completion to stop hydrolysis of the product.

Troubleshooting & Practical Tips

| Issue | Cause | Solution |

| Low Yield (Pyridyl Reagent) | Hydrolysis of sulfonyl chloride before reaction. | Use strictly anhydrous solvents. Increase reagent equivalents to 1.5x. Add reagent as a solid, not a solution. |

| Sulfonic Acid Precipitate | Moisture ingress or "wet" amine salt. | Dry amine HCl salts under high vacuum before use. Switch to the 1-methyl variant if the SAR allows. |

| Impurity Formation | Pyridine ring coordinating to metals (if using Pd/Cu catalysis downstream). | Perform a scavenger resin treatment (e.g., SiliaMetS®) or an EDTA wash after the sulfonylation step. |

References

-

Stability of Heteroaromatic Sulfonyl Chlorides. Volkov, A., et al. (2026).[4] ResearchGate/ChemRxiv. Detailed study on the hydrolytic rates of azole-derived sulfonyl chlorides, confirming the superior stability of 1-methylpyrazole derivatives over 6+ months.

-

Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives. Vertex/NIH Study (2023). Describes the synthesis of 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride and its application in sulfonamide coupling using DIPEA/DCM.

-

Substitution effects in N-pyrazole derivatives. Alkorta, I., et al. (2007).[5] Journal of Molecular Structure. Theoretical DFT calculations explaining the electron density shifts in N-substituted pyrazoles (Methyl vs. Phenyl/Heteroaryl).

Sources

Technical Validation Guide: 1-(Pyridin-2-yl)-1H-pyrazole-4-sulfonyl Chloride

Executive Summary

Compound: 1-(Pyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride Molecular Formula: C₈H₆ClN₃O₂S Molecular Weight: 243.67 g/mol Application: Critical electrophilic intermediate for synthesizing pyrazole-sulfonamide scaffolds (e.g., JAK/STAT pathway inhibitors).

The Challenge: Heteroaryl sulfonyl chlorides, particularly those containing basic nitrogen atoms (like the pyridine ring here), are notoriously unstable compared to their phenyl analogs. They are prone to rapid hydrolysis and self-catalyzed decomposition. This guide provides the Elemental Analysis (EA) standards required to validate purity, compares the reagent against more stable alternatives (sulfonyl fluorides), and outlines a self-validating synthesis protocol.

Part 1: Elemental Analysis & Purity Validation

For unstable electrophiles, Elemental Analysis (CHN) is superior to LC-MS for purity validation. LC-MS often provides misleading data due to in-situ hydrolysis (detecting the sulfonic acid) or solvolysis (detecting methyl esters if methanol is used as the mobile phase).

Table 1: Theoretical vs. Diagnostic Experimental Data

Use this table to interpret your combustion analysis results. Deviations often indicate specific impurities.

| Element | Theoretical (Target) | Tolerance (±0.4%) | Diagnostic: Hydrolyzed Impurity* | Diagnostic: HCl Salt Contamination** |

| Carbon (C) | 39.43% | 39.03 – 39.83% | 42.66% (High) | 34.20% (Low) |

| Hydrogen (H) | 2.48% | 2.08 – 2.88% | 3.13% (High) | 2.51% (Stable) |

| Nitrogen (N) | 17.24% | 16.84 – 17.64% | 18.66% (High) | 14.98% (Low) |

| Sulfur (S) | 13.16% | 12.76 – 13.56% | 14.23% (High) | 11.42% (Low) |

*Diagnostic Note:

-

Hydrolyzed Impurity: Values shifting toward the Sulfonic Acid (C₈H₇N₃O₃S) indicate moisture exposure. Note the increase in C and N percentages due to the loss of the heavy Chlorine atom.

-

HCl Salt: Values shifting lower generally indicate trapped HCl (pyridinium hydrochloride formation) during the workup, a common issue when using thionyl chloride without sufficient scavenging.

Part 2: Comparative Performance Guide

When designing a medicinal chemistry route, you must choose between the Sulfonyl Chloride (standard), the Sulfonyl Fluoride (stable alternative), or in-situ activation of the Sulfonic Acid .

Table 2: Reagent Stability and Reactivity Profile

| Feature | Sulfonyl Chloride (–SO₂Cl) | Sulfonyl Fluoride (–SO₂F) | Sulfonic Acid (–SO₃H) |

| Stability (25°C) | Low (< 48 hours). Rapidly hydrolyzes in air. | High (Months). Stable to hydrolysis and chromatography. | High . Indefinite shelf life. |

| Reactivity | High . Reacts with amines at 0°C. | Tunable . Requires SuFEx activation (e.g., Ca²⁺ or silyl ethers) to react. | None . Must be activated (e.g., with POCl₃) to react. |

| Purification | Crystallization only (Silica degrades it). | Silica Gel Chromatography compatible. | Recrystallization.[1] |

| Use Case | Immediate use for high-throughput library synthesis. | Scale-up campaigns where storage is required. | Long-term storage of the "pre-cursor."[2] |

Recommendation: For small-scale discovery, generate the Sulfonyl Chloride fresh (Protocol below). For large-scale libraries, convert to the Sulfonyl Fluoride using KHF₂ during workup to allow for storage and purification.

Part 3: Self-Validating Experimental Protocol

Objective: Synthesis of 1-(pyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride via Chlorosulfonation.

Mechanism & Workflow (Graphviz)

Figure 1: Reaction pathway from the parent pyrazole to the sulfonyl chloride, highlighting the critical risk of hydrolysis.

Step-by-Step Methodology

1. Chlorosulfonation:

-

Setup: Charge a flame-dried flask with chlorosulfonic acid (5.0 equiv) under Argon. Cool to 0°C.

-

Addition: Add 1-(pyridin-2-yl)-1H-pyrazole (1.0 equiv) portion-wise. The reaction is exothermic; maintain internal temp < 10°C.

-

Heating: Warm to 60°C for 2 hours. Checkpoint: Take an aliquot, quench in MeOH. LCMS should show the methyl sulfonate ester (M+CH₃), indicating conversion to the sulfonyl species.

-

Chlorination: If conversion is incomplete (stalled at sulfonic acid), add thionyl chloride (2.0 equiv) dropwise at 60°C and stir for 1 hour.

2. Quench & Isolation (The Critical Step):

-

Cooling: Cool the reaction mixture to room temperature.

-

Precipitation: Pour the reaction mixture slowly onto crushed ice (10x volume) with vigorous stirring. Do not let the temperature rise above 5°C.

-

Filtration: The sulfonyl chloride will precipitate as a solid. Filter immediately.

-

Wash: Wash the cake with ice-cold water (2x) followed rapidly by cold n-heptane .

-

Drying: Dissolve the wet cake in DCM, dry over MgSO₄ (anhydrous), and concentrate in vacuo at < 30°C.

3. Validation:

-

Perform Elemental Analysis immediately on the dried foam/solid.

-

Store under Argon at -20°C.

References

-

Wright, S. W., & Hallstrom, K. N. (2006).[3] A Convenient Preparation of Heteroaryl Sulfonamides and Sulfonyl Fluorides from Heteroaryl Thiols. The Journal of Organic Chemistry, 71(3), 1080–1084.[3] [Link]

- Knaus, E. E., et al. (2008). Synthesis and Anti-inflammatory Activity of 1-Aryl-3,5-dimethyl-1H-pyrazole-4-sulfonylurea Derivatives. Bioorganic & Medicinal Chemistry. (General reference for pyrazole sulfonyl chemistry).

- Sharpless, K. B., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition. (Reference for Sulfonyl Fluoride stability).

Sources

biological activity comparison of pyridine vs phenyl pyrazole sulfonamides

Executive Summary

This guide provides a comparative analysis of Phenyl Pyrazole Sulfonamides (exemplified by the Celecoxib scaffold) versus their Pyridine -substituted analogs. While the phenyl-pyrazole core represents the "gold standard" for COX-2 selectivity, the incorporation of a pyridine ring—either replacing the benzene sulfonamide moiety or the vicinal aryl group—introduces critical physicochemical shifts.

Key Takeaways:

-

COX-2 Potency: Pyridine analogs often maintain equipotent

values (0.04–0.10 -

Carbonic Anhydrase (CA) Activity: Pyridine sulfonamides generally exhibit higher affinity for CA isoforms due to the electron-withdrawing nature of the pyridine ring, which increases the acidity of the sulfonamide

, facilitating Zinc coordination.[1] -

ADME Profile: Pyridine incorporation lowers LogP, reducing lipophilicity and potentially improving metabolic stability against oxidative metabolism.

Structural Deconstruction & SAR

The core distinction lies in the electronic and steric environment provided by the nitrogen atom in the pyridine ring compared to the carbon in the phenyl ring.

Visual 1: Structural Activity Relationship (SAR) Map

This diagram illustrates the transition from the classic Celecoxib scaffold to Pyridine variants and the resulting biological impact.

Figure 1: SAR comparison highlighting the physicochemical shifts when transitioning from Phenyl to Pyridine scaffolds.

Therapeutic Focus: COX-2 Inhibition[2]

The 1,5-diarylpyrazole class (Celecoxib) achieves COX-2 selectivity by inserting the sulfonamide group into a hydrophilic side pocket (Arg513, His90) distinct from the COX-1 active site.

Comparative Data Analysis

The following data synthesizes representative

| Feature | Phenyl Pyrazole Sulfonamide (Celecoxib) | Pyridine-Substituted Pyrazole | Impact of Modification |

| COX-2 | 0.04 – 0.05 | 0.05 – 0.12 | Potency is largely maintained; pyridine fits the hydrophobic pocket well. |

| COX-1 | > 15 | > 20 | Selectivity often improves due to steric repulsion in the tighter COX-1 channel. |

| Selectivity Index (SI) | ~300 - 400 | > 400 | Pyridine analogs can achieve higher selectivity ratios. |

| Solubility (Aq) | Low (< 5 | Moderate-High | Critical Advantage: Pyridine N acts as an H-bond acceptor. |

Mechanistic Insight

While the phenyl ring relies on

Therapeutic Focus: Carbonic Anhydrase (CA) Inhibition[3]

Sulfonamides are the primary inhibitors of Carbonic Anhydrase (CA). The mechanism involves the sulfonamide anion (

The Acidity Factor

-

Phenyl Sulfonamides: The

of the sulfonamide group is typically around 10.0. -

Pyridine Sulfonamides: The electron-withdrawing nature of the pyridine ring (via inductive effects) lowers the

of the sulfonamide group (often to ~8.0–9.0). -

Result: At physiological pH, a higher fraction of the pyridine sulfonamide exists in the anionic form, leading to stronger Zinc coordination and higher potency.

Isoform Selectivity Data[3][4][5][6][7]

| Isoform | Phenyl Sulfonamide | Pyridine Sulfonamide | Clinical Implication |

| hCA II (Cytosolic) | 10 – 50 nM | 5 – 20 nM | Pyridine is often a more potent general inhibitor (Glaucoma relevance). |

| hCA IX (Tumor) | 20 – 100 nM | 10 – 50 nM | Pyridine derivatives show promise in hypoxic tumor targeting. |

Experimental Protocols

To validate these biological activities, the following protocols are recommended. These are self-validating systems where positive controls (Celecoxib or Acetazolamide) must fall within established ranges.

Synthesis: Pyrazole Ring Closure

The most robust route to these scaffolds is the condensation of 1,3-diones with hydrazine sulfonamides.

Protocol:

-

Reagents: Combine 1 equivalent of 1-(pyridin-2-yl)butane-1,3-dione (for pyridine analog) with 1.1 equivalents of 4-sulfamoylphenylhydrazine hydrochloride.

-

Solvent: Ethanol or Methanol (anhydrous).

-

Reflux: Heat at reflux for 4–8 hours. Monitor by TLC (Mobile phase: 50% EtOAc/Hexane).

-

Workup: Cool to room temperature. The product often precipitates. If not, remove solvent in vacuo and recrystallize from EtOH.

-

Validation: NMR must show the disappearance of diketone protons and the formation of the pyrazole proton singlet (~6.5–7.0 ppm).

Assay: COX-2 Inhibition (Peroxidase Method)

This colorimetric assay measures the peroxidase activity of COX enzymes by monitoring the oxidation of TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine).

Workflow Diagram:

Figure 2: Step-by-step workflow for the COX-2 Peroxidase Inhibition Assay.

Detailed Steps:

-

Preparation: Dilute test compounds (Pyridine/Phenyl analogs) in DMSO. Final DMSO concentration in assay must be <5%.

-

Incubation: Incubate Recombinant Human COX-2 enzyme with Heme and the test compound for 5-10 minutes at 25°C.

-

Initiation: Add Arachidonic Acid (substrate) and TMPD.

-

Reading: Monitor absorbance at 590 nm for 5 minutes. The rate of color change is proportional to enzyme activity.

-

Calculation: Plot % Inhibition vs. Log[Concentration] to determine

.

Conclusion

Replacing the phenyl ring with a pyridine moiety in pyrazole sulfonamides is a strategic medicinal chemistry modification.

-

It maintains COX-2 inhibitory potency by preserving the scaffold geometry required for the hydrophobic pocket.

-

It enhances Carbonic Anhydrase inhibition by increasing sulfonamide acidity.

-

It improves physicochemical properties (Solubility, LogP), making pyridine analogs superior candidates for oral bioavailability optimization.

References

-

Penning, T. D., et al. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (celecoxib). Journal of Medicinal Chemistry.

-

Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[2] Nature Reviews Drug Discovery.

-

Chowdhury, M. A., et al. (2010). Structure-activity relationships of COX-2 inhibitors: A review. Journal of Pharmacy & Pharmaceutical Sciences.

-

Gundla, R., et al. (2023).[3][4] Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega.

-

Abdel-Aziz, H. A., et al. (2012). Synthesis and biological evaluation of novel pyridine-pyrazole sulfonamide derivatives as COX-2 inhibitors. European Journal of Medicinal Chemistry.

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

Safety Operating Guide

Personal Protective Equipment & Safe Handling Guide: 1-(pyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride

Executive Hazard Analysis

1-(pyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride is a high-energy electrophile typically employed in sulfonylation reactions for drug discovery. While the heterocyclic core (pyridine-pyrazole) adds molecular weight and potential coordination chemistry, the primary safety vector is the sulfonyl chloride functional group (-SO₂Cl) .

This compound presents a dual-threat profile:

-

Direct Corrosivity: It causes immediate, irreversible skin burns (Category 1B) and serious eye damage (Category 1).

-

Moisture Reactivity: Upon contact with ambient humidity or mucous membranes, it hydrolyzes to release hydrogen chloride (HCl) gas and the corresponding sulfonic acid. This reaction is exothermic and can trigger a runaway decomposition if water is added uncontrolled to the neat solid.

Operational Rule Zero: Treat this compound not just as a solid, but as a latent source of anhydrous acid gas. All handling must prevent moisture intrusion until controlled quenching is intended.

Personal Protective Equipment (PPE) Strategy

Standard laboratory PPE is often insufficient for sulfonyl chlorides because they are frequently dissolved in carrier solvents (like Dichloromethane or THF) that permeate standard nitrile gloves rapidly. The following PPE system is designed to counter both the solid reagent and its solution-phase vectors.

A. Hand Protection: The "Carrier Solvent" Protocol